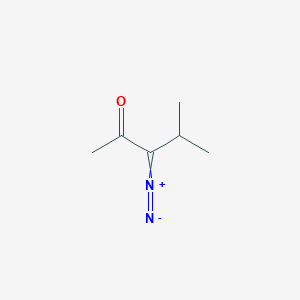![molecular formula C7H12O3 B14717275 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol CAS No. 21619-53-4](/img/structure/B14717275.png)
6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dioxabicyclo[321]oct-1-ylmethanol is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms within a bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out in two steps, starting with the formation of an intermediate compound, followed by a reduction step to yield the final product . The reaction conditions often involve the use of strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of its precursor, levoglucosenone, which is derived from cellulose-containing materials through acidification and pyrolysis . This precursor can then be further processed to obtain this compound.
化学反应分析
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of spiroketals and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxygen atoms within the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as thionyl chloride or Appel conditions can be employed for substitution reactions.
Major Products Formed
Oxidation: Spiroketals and other oxidized derivatives.
Reduction: Various alcohol derivatives.
Substitution: Chlorinated or other substituted bicyclic compounds.
科学研究应用
6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Pharmaceuticals: It is a precursor for the synthesis of chiral small molecules used in drug development.
Catalysts and Auxiliaries: The compound is employed in the creation of catalysts and auxiliaries for various chemical reactions.
作用机制
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol involves its interaction with molecular targets through its bicyclic structure. The oxygen atoms within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound . These interactions play a crucial role in its effectiveness as a building block in organic synthesis and other applications.
相似化合物的比较
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A similar bicyclic compound with a different functional group.
Levoglucosenone: A precursor to 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol, derived from cellulose-containing materials.
Cyrene: Another derivative of levoglucosenone, used as a chiral solvent.
Uniqueness
This compound is unique due to its specific functional group and the presence of two oxygen atoms within the bicyclic framework. This structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
21619-53-4 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
6,8-dioxabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-4-7-3-1-2-6(10-7)9-5-7/h6,8H,1-5H2 |
InChI 键 |
ZZNSHWUXXRWERK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2OCC(C1)(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


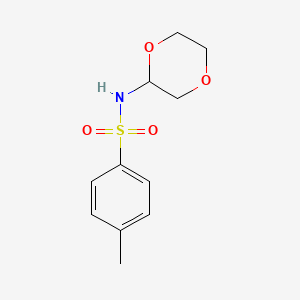
![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
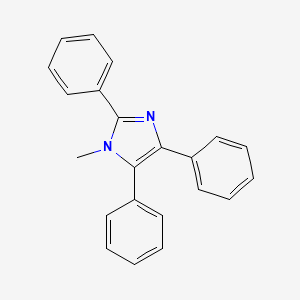
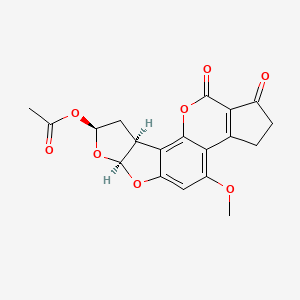
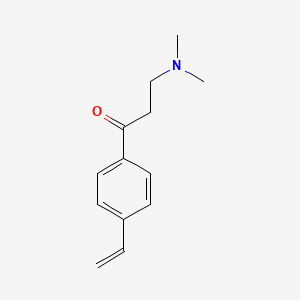


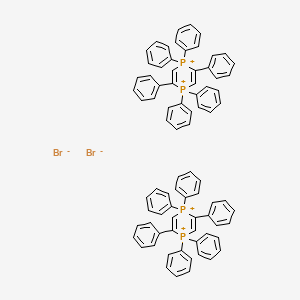
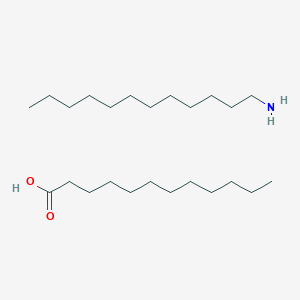
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


